2-(Benzylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules. While the specific synthesis process for 2-(Benzylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is not detailed in the available literature, similar compounds have been synthesized through reactions involving key functional groups and intermediate structures. For example, substituted chromones react with nonstabilized azomethine ylides to produce pyrrolidines and dipyrrolidines in various yields, highlighting the potential complexity and variability in synthesizing related compounds (Sosnovskikh et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, spectroscopy, and theoretical calculations. For compounds similar to 2-(Benzylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, crystallographic studies have shown intricate hydrogen bonding patterns and the stabilization of crystal structures through weak interactions. These studies provide insights into the conformational stability and packing in crystals, essential for understanding the compound's chemical behavior and reactivity (Balderson et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of a compound like 2-(Benzylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is influenced by its functional groups. Studies on related compounds have explored reactions with azomethine ylides, demonstrating how different substituents affect the yield and selectivity of cycloaddition reactions. Such reactions are crucial for generating heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science (Sosnovskikh et al., 2014).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are critical for their practical application. While specific data for 2-(Benzylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone are not available, related research indicates the importance of crystallographic studies in understanding these properties. For example, the crystal structure analysis can reveal the compound's stability under various conditions and its solubility in different solvents, impacting its handling and use in chemical synthesis (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties of organic compounds, such as reactivity, stability, and interaction with other molecules, are essential for their application in synthesis and drug design. Studies on similar compounds have employed theoretical calculations, such as density functional theory (DFT), to predict these properties accurately. These studies help in understanding the electron distribution within the molecule, its potential reactive sites, and its behavior in chemical reactions, crucial for designing new compounds with desired activities (Sosnovskikh et al., 2014).
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2S/c21-20(22,23)16-6-7-18(24-12-16)27-17-8-10-25(11-9-17)19(26)14-28-13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKPJQGVTYHKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone |
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